N-(Pyrrolidin-2-ylmethyl)aniline dioxalate
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Overview
Description
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H20N2O8 and a molecular weight of 356.33 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to an aniline moiety, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of pyrrolidine with aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aniline moiety play crucial roles in its binding and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyrrolidin-2-ylmethyl)aniline hydrochloride
- N-(Pyrrolidin-2-ylmethyl)aniline sulfate
- N-(Pyrrolidin-2-ylmethyl)aniline phosphate
Uniqueness
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific dioxalate salt form, which may confer distinct solubility, stability, and reactivity properties compared to other similar compounds .
Properties
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;2*3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWZAOENWYHER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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